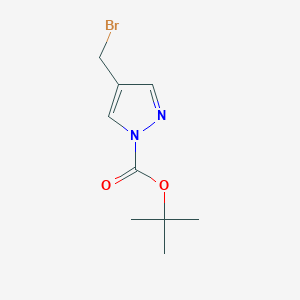

tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate

描述

tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS: 530144-72-0, molecular formula: C₉H₁₃BrN₂O₂) is a brominated pyrazole derivative widely employed as a versatile intermediate in organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the pyrazole ring and a bromomethyl substituent at the 4-position. The bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, enabling its use in constructing complex molecules, particularly in medicinal chemistry and materials science .

准备方法

Detailed Reaction Conditions and Procedure

| Parameter | Description |

|---|---|

| Starting material | tert-butyl 4-methyl-1H-pyrazole-1-carboxylate |

| Brominating agent | N-bromosuccinimide (NBS), typically 1.1 equiv |

| Radical initiator | Azobisisobutyronitrile (AIBN), catalytic amount (~0.1 equiv) |

| Solvent | CCl₄ or CH₃CN |

| Temperature | Reflux (~80°C for CH₃CN, ~77°C for CCl₄) |

| Reaction time | 3–6 hours, monitored by TLC or LC-MS |

| Atmosphere | Argon or nitrogen to prevent oxidation |

| Work-up | Quenching with aqueous sodium bicarbonate, extraction with organic solvents, purification by column chromatography |

Mechanism: The reaction proceeds via radical bromination where AIBN decomposes thermally to generate radicals that abstract a hydrogen atom from the methyl group, allowing bromine radical from NBS to substitute the hydrogen, forming the bromomethyl group.

Purification and Characterization

- Purification: The crude product is typically purified by silica gel column chromatography using gradients of ethyl acetate and methanol. Triethylamine is sometimes added to the eluent to prevent decomposition of the brominated product.

- Characterization:

- NMR Spectroscopy:

- ^1H NMR shows a singlet for the tert-butyl group (~1.4 ppm), pyrazole ring protons (~6.5–7.5 ppm), and a distinctive singlet for the bromomethyl protons (~4.3 ppm).

- Mass Spectrometry:

- LC-MS confirms the molecular ion peak consistent with C₉H₁₃BrN₂O₂ (M+H)+ at ~270.5 m/z.

- Melting Point: Typically between 30–50°C depending on purity.

- HPLC: Purity ≥98% is achievable for research-grade material.

- NMR Spectroscopy:

Reaction Scheme Summary

$$

\text{tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate} \xrightarrow[\text{AIBN}]{\text{NBS, reflux}} \text{tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate}

$$

Research Findings and Applications Related to Preparation

- The bromomethyl group introduced via this preparation method is highly reactive, enabling subsequent nucleophilic substitution reactions to create diverse derivatives.

- The compound synthesized by this method has been employed as an intermediate in the synthesis of pyrazolopyrimidine scaffolds with biological activity, including enzyme inhibitors targeting calcium-dependent protein kinase and lactate dehydrogenase enzymes.

- The preparation method is compatible with downstream functionalization, including coupling reactions and Boc deprotection, facilitating medicinal chemistry applications.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting material | tert-butyl 4-methyl-1H-pyrazole-1-carboxylate |

| Brominating agent | N-bromosuccinimide (NBS) |

| Radical initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | CCl₄ or CH₃CN |

| Temperature | Reflux (~77–82°C) |

| Reaction time | 3–6 hours |

| Purification | Silica gel chromatography (ethyl acetate/methanol) |

| Characterization | ^1H NMR, LC-MS, melting point, HPLC |

| Yield | Typically moderate to high (exact yield varies) |

| Applications | Intermediate for nucleophilic substitution, medicinal chemistry |

科学研究应用

Organic Synthesis

TBM-Br-Pz serves as an important intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for versatile nucleophilic substitution reactions, making it a valuable building block in organic chemistry.

Synthetic Routes

Common synthetic methods include:

- Bromination of Pyrazole Derivatives : Typically involves the reaction of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate with brominating agents like N-bromosuccinimide (NBS) under radical conditions.

This versatility enables the production of various substituted pyrazoles, which can be tailored for specific applications in pharmaceuticals and materials science.

Medicinal Chemistry

The compound is utilized in the development of pharmaceuticals, particularly those targeting pyrazole-containing scaffolds. Its potential biological activities include:

Enzyme Inhibition

TBM-Br-Pz has demonstrated inhibition of key enzymes such as lactate dehydrogenase (LDH), which plays a critical role in cancer metabolism. By inhibiting LDH, this compound can reduce lactate production in cancer cells, thereby impacting their growth and proliferation.

Case Study: Anticancer Activity

Research indicates that TBM-Br-Pz exhibits significant anticancer properties:

- Inhibition Potency : Studies have shown that it can inhibit both LDHA and LDHB isoforms with low nanomolar potency, correlating with reduced glycolysis in pancreatic cancer cells .

Material Science

In material science, TBM-Br-Pz can be employed to synthesize novel materials with specific properties. Its ability to participate in further reactions allows for the development of materials that could be used in various applications, including sensors and catalysts.

作用机制

The mechanism of action of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific reaction and application.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Halogen Substituents

- tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate (CAS: 1150271-23-0):

Differs by a bromo (Br) substituent instead of bromomethyl (CH₂Br) at the 4-position. The bromo group is less reactive in alkylation but can participate in Suzuki-Miyaura couplings. Its similarity score to the target compound is 0.77 . - tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (CAS: 121669-70-3):

The iodo (I) substituent enhances leaving-group ability compared to bromo or bromomethyl, making it suitable for Ullmann or Buchwald-Hartwig aminations. Similarity score: 0.75 .

Boronic Acid Derivatives

- (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1188405-87-9):

Features a boronic acid group at the 4-position, enabling direct Suzuki couplings without requiring prior halogenation. Similarity score: 0.70 .

Positional Isomers

- This positional isomer is reported with 96% purity .

Functional Group Modifications

Ester and Acetate Derivatives

- tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS: 1199773-67-5):

Incorporates an acetate linker between the pyrazole and tert-butyl group, enhancing solubility in polar solvents. Similarity score: 0.92 .

Piperidine and Heterocyclic Derivatives

- tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 1092500-89-4):

A piperidine-containing analog with a bromo-methylpyrazole moiety, demonstrating the target compound’s utility in synthesizing kinase inhibitors. Molecular weight: 344.25 g/mol .

Data Tables

Table 1. Key Structural Analogs

| Compound Name | CAS Number | Substituent | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|

| tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate | 530144-72-0 | 4-CH₂Br | 261.12 | — |

| tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | 1150271-23-0 | 4-Br | 247.08 | 0.77 |

| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3 | 4-I | 294.11 | 0.75 |

| tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | 186551-69-9 | 3-CH₂Br | 261.12 | — |

| (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid | 1188405-87-9 | 4-B(OH)₂ | 212.03 | 0.70 |

生物活性

Tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and cellular signaling modulation. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Structure : The compound features a pyrazole ring with a bromomethyl group and a tert-butyl ester, contributing to its reactivity and biological properties.

- Molecular Formula : C₁₁H₁₄BrN₃O₂

- Molecular Weight : 299.15 g/mol

The biological activity of this compound primarily revolves around its interaction with various enzymes and cellular pathways:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, notably lactate dehydrogenase (LDH), which is crucial in cancer metabolism. Inhibitors of LDH can reduce lactate production in cancer cells, thereby affecting their growth and proliferation .

- Cell Signaling Pathways : It has been shown to influence important signaling pathways such as the PI3K/AKT/mTOR pathway, which is vital for cell growth and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Inhibition of LDH : Studies have demonstrated that this compound can inhibit both LDHA and LDHB isoforms with low nanomolar potency. This inhibition correlates with reduced glycolysis in pancreatic cancer cells, making it a promising candidate for cancer therapy .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects:

- Animal Studies : In carrageenan-induced edema assays, compounds similar to this compound exhibited significant reductions in inflammation markers .

Case Studies

Several studies have highlighted the biological activity of this compound:

Pharmacological Insights

Research has indicated that the compound's structure contributes to its binding affinity with target enzymes:

常见问题

Basic Questions

Q. What are the standard synthetic routes for tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate?

The compound can be synthesized via bromination of the methyl group in tert-butyl 4-methylpyrazole-1-carboxylate. A common method involves reacting the precursor with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or CH₃CN at reflux . Purification typically employs column chromatography with gradients of ethyl acetate and methanol, often with additives like triethylamine to minimize decomposition .

Q. How is the compound characterized in laboratory settings?

Key characterization methods include:

- Melting point : 30–50°C (varies with purity) .

- NMR spectroscopy : Distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet), pyrazole protons (δ ~6.5–7.5 ppm), and bromomethyl group (δ ~4.3 ppm, singlet).

- HPLC : Purity ≥98% is typical for research-grade material .

Q. What safety precautions are required when handling this compound?

- Stability : Stable under inert conditions but decomposes under fire to release CO and NOₓ .

- Storage : Store in a cool, dry place (2–8°C) under nitrogen. Avoid exposure to moisture and light.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. No acute toxicity is reported, but brominated compounds may pose mutagenic risks .

Advanced Research Questions

Q. How does the reaction mechanism differ when varying the base in bromination reactions?

Substituting 1,8-diazabicycloundec-7-ene (DBU) with 1,1,3,3-tetramethylguanidine (TMG) can alter reaction kinetics. TMG, a milder base, reduces side reactions like elimination but may slow bromination. Mechanistic studies suggest TMG stabilizes intermediates via hydrogen bonding, while DBU promotes faster radical initiation .

Q. What structural insights are provided by X-ray crystallography?

Crystallographic data for related tert-butyl pyrazole derivatives (e.g., tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate) reveal:

- Unit cell parameters : Triclinic system (space group P1) with a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å, α = 88.85°, β = 81.21°, γ = 87.64° .

- Bond angles : The pyrazole ring exhibits near-planar geometry, with C–Br bond lengths of ~1.93 Å, consistent with sp³ hybridization .

Q. How can reaction conditions be optimized for scalability and yield?

- Solvent choice : Replacing CCl₄ with CH₃CN improves safety without sacrificing yield .

- Temperature : Controlled heating (60–70°C) minimizes by-products like dibrominated species.

- Purification : Si-Trisamine filtration before chromatography enhances purity by removing acidic impurities .

Q. What role does the tert-butyl group play in downstream applications?

The tert-butyl carbamate (Boc) group acts as a protective moiety for the pyrazole nitrogen, enabling selective functionalization (e.g., Suzuki coupling, nucleophilic substitution). Deprotection with TFA or HCl/dioxane regenerates the free NH group for further derivatization .

Q. How are purity and by-products analyzed in complex reaction mixtures?

Advanced analytical strategies include:

- LC-MS : Detects trace impurities (e.g., residual NBS or succinimide).

- 19F NMR : Useful for fluorinated analogs.

- Crystallographic refinement : Resolves ambiguities in stereochemistry for structurally similar by-products .

属性

IUPAC Name |

tert-butyl 4-(bromomethyl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11-12/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZQQCAMWMLAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530144-72-0 | |

| Record name | tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。